molecular formula C8H11ClN2O B1483992 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2091119-36-5

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1483992
CAS RN: 2091119-36-5
M. Wt: 186.64 g/mol
InChI Key: CJBDAZLPCZGVDU-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Flexible Synthesis with Functionalized Substituents

One study presents the synthesis of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5. The process includes coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. Subsequent steps involve alcohol deprotection and conversion to a chloride, yielding 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles. These intermediates serve as precursors for further synthesis of polyfunctional pyrazoles, demonstrating their versatility in creating ligands for potential applications in medicinal chemistry and material science (Grotjahn et al., 2002).

Catalysis and Green Chemistry

Another application involves the use of a novel and heterogeneous catalyst, NH4H2PO4/Al2O3, for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from aldehydes, malononitrile, and either 1,3-dicarbonyl compounds or 3-methyl-1-phenyl-2-pyrazoline-5-one. This method emphasizes a simple, efficient, and environmentally friendly route, showcasing the adaptability of pyrazole derivatives in synthesizing compounds with a broad spectrum of biological activity (Maleki & Ashrafi, 2014).

Potential Biological Activities

Antidiabetic Studies

Research into benzimidazole-pyrazoline hybrid molecules, where 3-(chloromethyl)-pyrazoles were utilized, demonstrated significant α-glucosidase inhibition activity. These findings point to the potential of such compounds in the development of new treatments for diabetes, highlighting the importance of 3-(chloromethyl)-pyrazoles in medicinal chemistry research (Ibraheem et al., 2020).

Synergistic Effects in Chemotherapy

Derivatives of comenic acid containing isoxazole and isothiazole moieties, synthesized using 3-(chloromethyl)-pyrazoles, showed a synergistic effect when used in combination with Temobel, a first-line antitumor drug. This study underlines the potential application of these compounds in enhancing the efficacy of chemotherapy treatments for brain tumors (Kletskov et al., 2018).

Safety and Hazards

The safety and hazards of a specific pyrazole derivative would depend on its exact structure. It’s important to refer to the specific Safety Data Sheet (SDS) for the compound for accurate information .

Future Directions

The synthesis and applications of pyrazole derivatives continue to be an active area of research, with a focus on green chemistry practices and the discovery of new drugs .

properties

IUPAC Name

3-(chloromethyl)-2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBDAZLPCZGVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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